molecular formula C9H17NO2 B1524178 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester CAS No. 1263378-36-4

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

Cat. No.: B1524178
CAS No.: 1263378-36-4
M. Wt: 171.24 g/mol
InChI Key: VKMKOHKFVXVSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C9H17NO2. It is a light yellow liquid with a molecular weight of 171.24 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications in chemistry include serving as a building block for more complex molecules and as a reagent in organic synthesis.

In biology, the compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. In industry, it is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid

  • Cyclopropanecarboxylic acid methyl ester

  • Cyclopropanecarboxylic acid ethyl ester

  • Cyclopropanecarboxylic acid propyl ester

Biological Activity

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (AMCA-TBE) is a compound of significant interest in pharmaceutical and agricultural research due to its unique cyclopropane structure and biological properties. This article delves into its biological activity, mechanisms, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1263378-36-8
  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol

The compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that AMCA-TBE exhibits various biological activities, including:

  • Antidepressant Properties : A study on derivatives of cyclopropanecarboxylic acids showed that certain compounds had antidepressant effects superior to traditional medications like imipramine . The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Plant Stress Resistance : AMCA-TBE has been investigated for its role in enhancing plant resilience against environmental stressors. It acts as an ethylene precursor, improving defense mechanisms in plants like maize against pathogens and drought .

The biological activity of AMCA-TBE can be attributed to several mechanisms:

  • Neurotransmitter Modulation : By influencing the levels of neurotransmitters in the brain, AMCA-TBE can alter mood and anxiety levels, providing a potential therapeutic avenue for depression .
  • Ethylene Biosynthesis : In plants, AMCA-TBE enhances ethylene production, which is crucial for plant growth and response to stress. This interaction helps in activating defense-related proteins that bolster plant immunity against pathogens .

Antidepressant Activity

A series of studies evaluated the antidepressant potential of AMCA-TBE derivatives. One notable study synthesized various derivatives and tested them in animal models. Results indicated that certain compounds exhibited higher efficacy than established antidepressants, suggesting a promising avenue for developing new treatments .

Plant Stress Resistance

In agricultural research, AMCA-TBE was applied to maize plants to assess its effectiveness in enhancing resistance to biotic stressors. The findings revealed that plants treated with AMCA-TBE showed improved yield and resilience against fungal attacks compared to untreated controls. Molecular docking studies indicated a strong binding affinity between AMCA-TBE and key proteins involved in stress response pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter levels; superior efficacy noted
Plant Stress ResistanceEnhances ethylene production; improves plant immunity

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKOHKFVXVSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154517
Record name Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-36-4
Record name Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 2
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.